Cas no 2097813-15-3 (benzyl N-4-chloro-2-(hydroxymethyl)phenylcarbamate)

Benzyl N-4-chloro-2-(hydroxymethyl)phenylcarbamate is a versatile organic compound characterized by its aromatic nature and functional groups. This compound exhibits excellent solubility and stability, making it suitable for a range of chemical transformations. Its unique structure provides a platform for synthesizing diverse organic compounds, including pharmaceuticals and agrochemicals.
benzyl N-4-chloro-2-(hydroxymethyl)phenylcarbamate structure
2097813-15-3 structure
Product name:benzyl N-4-chloro-2-(hydroxymethyl)phenylcarbamate
CAS No:2097813-15-3
MF:C15H14ClNO3
Molecular Weight:291.729563236237
CID:5630787
PubChem ID:165930901

benzyl N-4-chloro-2-(hydroxymethyl)phenylcarbamate 化学的及び物理的性質

名前と識別子

    • EN300-28288568
    • benzyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate
    • 2097813-15-3
    • benzyl N-4-chloro-2-(hydroxymethyl)phenylcarbamate
    • インチ: 1S/C15H14ClNO3/c16-13-6-7-14(12(8-13)9-18)17-15(19)20-10-11-4-2-1-3-5-11/h1-8,18H,9-10H2,(H,17,19)
    • InChIKey: KXDBIMOGFREDSB-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(CO)C=1)NC(=O)OCC1C=CC=CC=1

計算された属性

  • 精确分子量: 291.0662210g/mol
  • 同位素质量: 291.0662210g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 308
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.6Ų
  • XLogP3: 3.3

benzyl N-4-chloro-2-(hydroxymethyl)phenylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28288568-0.05g
benzyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate
2097813-15-3 95.0%
0.05g
$528.0 2025-03-19
Enamine
EN300-28288568-0.25g
benzyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate
2097813-15-3 95.0%
0.25g
$579.0 2025-03-19
Enamine
EN300-28288568-0.1g
benzyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate
2097813-15-3 95.0%
0.1g
$553.0 2025-03-19
Enamine
EN300-28288568-1.0g
benzyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate
2097813-15-3 95.0%
1.0g
$628.0 2025-03-19
Enamine
EN300-28288568-1g
benzyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate
2097813-15-3
1g
$628.0 2023-09-08
Enamine
EN300-28288568-2.5g
benzyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate
2097813-15-3 95.0%
2.5g
$1230.0 2025-03-19
Enamine
EN300-28288568-0.5g
benzyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate
2097813-15-3 95.0%
0.5g
$603.0 2025-03-19
Enamine
EN300-28288568-10g
benzyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate
2097813-15-3
10g
$2701.0 2023-09-08
Enamine
EN300-28288568-10.0g
benzyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate
2097813-15-3 95.0%
10.0g
$2701.0 2025-03-19
Enamine
EN300-28288568-5.0g
benzyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate
2097813-15-3 95.0%
5.0g
$1821.0 2025-03-19

benzyl N-4-chloro-2-(hydroxymethyl)phenylcarbamate 関連文献

benzyl N-4-chloro-2-(hydroxymethyl)phenylcarbamateに関する追加情報

Benzyl N-4-Chloro-2-(Hydroxymethyl)Phenylcarbamate (CAS No. 2097813-15-3): An Overview of Its Properties and Applications

Benzyl N-4-chloro-2-(hydroxymethyl)phenylcarbamate (CAS No. 2097813-15-3) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound is a derivative of phenylcarbamate, characterized by the presence of a benzyl group, a chloro substituent, and a hydroxymethyl group. These functional groups contribute to its diverse chemical properties and reactivity, making it a valuable candidate for various applications in drug discovery and development.

The structure of benzyl N-4-chloro-2-(hydroxymethyl)phenylcarbamate is defined by its molecular formula, C14H14ClNO3. The compound features a benzene ring attached to a carbamate moiety, with additional substituents that enhance its chemical versatility. The benzyl group provides aromatic stability, while the chloro substituent introduces electrophilic character, and the hydroxymethyl group adds polarity and potential for hydrogen bonding. These structural elements collectively influence the compound's solubility, stability, and reactivity in different environments.

In recent years, significant research has been devoted to understanding the biological activities of benzyl N-4-chloro-2-(hydroxymethyl)phenylcarbamate. Studies have shown that this compound exhibits promising antimicrobial properties, particularly against Gram-positive bacteria. The presence of the chloro substituent and the hydroxymethyl group appears to enhance its ability to disrupt bacterial cell walls and inhibit microbial growth. This makes it a potential candidate for the development of new antibiotics to combat drug-resistant strains.

Moreover, benzyl N-4-chloro-2-(hydroxymethyl)phenylcarbamate has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases such as arthritis and inflammatory bowel disease (IBD).

The pharmacokinetic properties of benzyl N-4-chloro-2-(hydroxymethyl)phenylcarbamate are also an area of active research. Preliminary studies indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound's good solubility in both aqueous and organic solvents facilitates its delivery to target tissues, while its stability under physiological conditions ensures prolonged therapeutic effects. However, further studies are needed to optimize these properties for clinical applications.

In the context of drug discovery, benzyl N-4-chloro-2-(hydroxymethyl)phenylcarbamate serves as an important lead compound for the development of novel therapeutics. Its unique structure allows for structural modifications to enhance specific biological activities or improve pharmacological properties. For instance, substituting different functional groups on the phenyl ring or modifying the carbamate moiety can yield derivatives with enhanced potency or selectivity.

The synthesis of benzyl N-4-chloro-2-(hydroxymethyl)phenylcarbamate involves several well-established chemical reactions. One common approach is to react 4-chloro-2-hydroxymethylbenzeneamine with benzoyl chloride in the presence of a base such as triethylamine. This reaction yields the desired product with high purity and yield. The synthetic route can be optimized to improve efficiency and reduce costs, making it suitable for large-scale production.

Recent advancements in computational chemistry have also contributed to our understanding of benzyl N-4-chloro-2-(hydroxymethyl)phenylcarbamate's behavior at the molecular level. Molecular dynamics simulations have provided insights into its interactions with biological targets such as enzymes and receptors. These simulations help predict binding affinities and identify key residues involved in ligand-receptor interactions, guiding rational drug design efforts.

In conclusion, benzyl N-4-chloro-2-(hydroxymethyl)phenylcarbamate (CAS No. 2097813-15-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features confer it with diverse chemical properties and biological activities, making it a valuable candidate for developing new drugs to address unmet medical needs. Ongoing research continues to uncover new applications and optimize its properties for clinical use.

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